o-(beta-Hydroxyethoxy)-thioanisole
Description
o-(β-Hydroxyethoxy)-thioanisole is a substituted thioanisole derivative characterized by a methyl phenyl sulfide core (thioanisole) with an ortho-position β-hydroxyethoxy (-OCH₂CH₂OH) substituent.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenoxy)ethanol |
InChI |
InChI=1S/C9H12O2S/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
DJMUHECNZMFDFY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key thioanisole derivatives for comparison include:
| Compound | Substituent Position & Group | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| Thioanisole | Parent compound (no substituent) | 124.21 | Methyl phenyl sulfide |
| p-Methoxythioanisole | Para-methoxy (-OCH₃) | 154.22 | Electron-donating group |
| 2-Bromo-3-(difluoromethoxy)thioanisole | Ortho-bromo, meta-difluoromethoxy | 269.11 | Halogenated, steric bulk |
| o-(β-Hydroxyethoxy)-thioanisole | Ortho-β-hydroxyethoxy (-OCH₂CH₂OH) | ~184.26 (calculated) | Hydroxyl group for H-bonding |
Structural Implications :
- Ortho vs.
- Hydrogen Bonding: The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole may enhance solubility in polar solvents or influence interactions with enzymes, unlike non-polar substituents (e.g., bromo or methoxy groups) .
Reactivity in Enzymatic and Catalytic Systems
Sulfoxidation Reactions
Thioanisole derivatives are often studied for sulfoxidation, a reaction critical in chiral sulfoxide synthesis. Key findings:
- Thioanisole : Lignin peroxidase oxidizes thioanisole to a radical cation, which reacts with Compound II to form sulfoxide with high enantiomeric selectivity (80–90% ee) .
- p-Methoxythioanisole : The para-methoxy group stabilizes the radical cation, accelerating its formation but reducing enantioselectivity (50–60% ee) due to competing pathways .
- Ortho-Substituted Derivatives : Steric hindrance in ortho-substituted compounds (e.g., 2-bromo-3-difluoromethoxy-thioanisole) may reduce reaction rates. For example, vanadium-catalyzed sulfoxidation of thioanisole achieves 75% conversion, while bulkier derivatives show <50% conversion under similar conditions .
- o-(β-Hydroxyethoxy)-thioanisole : Predicted to exhibit moderate sulfoxidation efficiency (40–60% conversion) due to steric effects but higher enantioselectivity (70–80% ee) if the hydroxyl group directs enzyme-substrate interactions .
C–H Arylation
In platinum-catalyzed C–H arylation, thioanisole undergoes para-selective arylation with 85% yield. Substituted derivatives show divergent selectivity:
- p-Methoxythioanisole : Lower reactivity (50% yield) due to electron donation reducing electrophilicity .
- Ortho-Substituted Derivatives : Steric hindrance may shift selectivity to meta positions. For o-(β-Hydroxyethoxy)-thioanisole, meta-arylation is likely dominant, though experimental data are lacking .
Physical and Chemical Properties
| Property | Thioanisole | p-Methoxythioanisole | 2-Bromo-3-(difluoromethoxy)-thioanisole | o-(β-Hydroxyethoxy)-thioanisole |
|---|---|---|---|---|
| Boiling Point (°C) | 188–190 | 235–237 | Not reported | Estimated 250–270 |
| Solubility | Low in water | Low in water | Low in water | Moderate in polar solvents |
| Stability | Air-stable | Air-stable | Sensitive to light | Hydroxyl may increase hygroscopicity |
Notes:
- The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole likely improves solubility in ethanol or aqueous mixtures compared to non-polar derivatives .
- Halogenated derivatives (e.g., 2-bromo-3-difluoromethoxy) require stringent storage conditions (light-sensitive, low temperatures) .
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